6-Prop-2-enyl-1,3-benzodioxol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-prop-2-enyl-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5,11H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDKTWGTSNDEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1O)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345031 | |
| Record name | 2-allyl-4,5-(methylenedioxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-23-4 | |
| Record name | 2-allyl-4,5-(methylenedioxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies of 6 Prop 2 Enyl 1,3 Benzodioxol 5 Ol and Associated Analogs
Botanical Sources and Ecogeographical Distribution of 6-Prop-2-enyl-1,3-benzodioxol-5-ol
The distribution of this compound is linked to specific plant families that are known for producing a variety of phenylpropanoids and essential oils.
Research has identified this compound as a constituent of the essential oils of certain species within the Asteraceae family. Specifically, it has been detected in Inula viscosa L. and Inula graveolens L., two plants found in cultivated lands and roadsides. The essential oils from the dry leaves of these plants, obtained through hydro-distillation and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), confirmed the presence of the compound.
While the plant Saururus chinensis is a known source of various lignans (B1203133) and phenylpropanoids, a review of multiple studies on its chemical constituents did not confirm the presence of this compound nih.govnih.govnih.gov. The major compounds identified in S. chinensis include sauchinone, rutin, and quercetin (B1663063) nih.govnih.govnih.gov.
Table 1: Botanical Sources of this compound
| Plant Species | Family | Part Used | Identification Method |
| Inula viscosa L. | Asteraceae | Dry Leaves | Hydro-distillation, GC-MS |
| Inula graveolens L. | Asteraceae | Dry Leaves | Hydro-distillation, GC-MS |
Phenylpropanoids are a diverse class of organic compounds synthesized by plants, characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail wikipedia.orgmedchemexpress.com. Several structurally related analogs to this compound, such as Myristicin, Dillapiole, Apiol, and Sarisan, are well-documented in various plant species.
These compounds share the common benzodioxole or a substituted benzene (B151609) ring structure and are often found in essential oils. For instance, Myristicin is a known constituent of nutmeg, parsley, and dill acs.orgnih.gov. Dillapiole and Apiol are major components in seedlings of various Piper species, including Piper gaudichaudianum and Piper regnellii nih.govnih.gov.
While these analogs belong to the same broad chemical family as this compound and are found in plants known for producing essential oils, the available scientific literature does not specify a plant where this compound co-occurs directly with Myristicin, Dillapiole, Apiol, or Sarisan. The chemical profile of plants can vary significantly based on geography, season, and developmental stage, which influences the specific mixture of compounds present nih.gov.
Table 2: Occurrence of Structurally Related Analogs
| Compound | IUPAC Name | Botanical Source(s) |
| Myristicin | 4-methoxy-6-prop-2-enyl-1,3-benzodioxole | Myristica fragrans (Nutmeg), Anethum graveolens (Dill), Petroselinum crispum (Parsley) acs.orgnih.gov |
| Dillapiole | 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole | Anethum graveolens (Dill), Piper aduncum nih.govnih.gov |
| Apiol | 4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole | Petroselinum crispum (Parsley), Piper species nih.gov |
| Sarisan | 5-methoxy-6-prop-2-enyl-1,3-benzodioxole | Piper species |
Advanced Isolation and Purification Strategies for this compound from Complex Matrices
The isolation of this compound from plant material involves a multi-step process designed to extract and purify the compound from a complex mixture of other phytochemicals.
Following initial extraction, chromatographic methods are essential for the separation and purification of the target compound. Column chromatography is a fundamental technique used in this process. Studies on the constituents of plants like Saururus chinensis and Illicium verum routinely employ column chromatography with stationary phases such as silica (B1680970) gel or MCI gel nih.govacs.org. The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) and gradually increasing polarity with solvents such as ethyl acetate (B1210297), to separate compounds based on their polarity acs.org.
For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is often used as a final purification step. Preparative HPLC (prep-HPLC) can effectively isolate specific compounds from a semi-purified fraction obtained from column chromatography nih.gov. The isolation of the parent compound, sesamol, from sesame oil often involves anion exchange solid phase extraction (SPE) followed by HPLC, a technique that could be adapted for its derivatives .
The initial step in isolating this compound involves extracting it from the plant matrix. For volatile compounds present in essential oils, hydro-distillation is a common method. This was the technique used to obtain the essential oils from Inula viscosa L. and Inula graveolens L. in which the target compound was identified.
For non-volatile or less volatile phenylpropanoids, solvent extraction is a standard protocol. This typically involves macerating the dried and powdered plant material in a solvent. Ethanol (B145695) is a common choice due to its ability to extract a wide range of polar and non-polar compounds. Subsequent fractionation of the crude ethanol extract can be performed using solvents of varying polarity, such as n-hexane, ethyl acetate, and methanol. This process enriches the fractions with compounds of similar polarity, simplifying the subsequent chromatographic separation steps. Supercritical CO₂ extraction is another advanced method used for extracting phytochemicals, as demonstrated in studies on Saururus chinensis nih.gov.
Biosynthesis and Metabolic Pathways of 6 Prop 2 Enyl 1,3 Benzodioxol 5 Ol and Its Bioprecursors
Elucidation of Enzymatic Pathways to the Benzodioxole Ring System
The formation of the 1,3-benzodioxole (B145889) (or methylenedioxy) ring is a key decorative step in the biosynthesis of many phenylpropanoids, including the parent structure of 6-Prop-2-enyl-1,3-benzodioxol-5-ol. This structure is found in a variety of natural products, such as safrole, apiole, and dillapiole. nih.govnih.govwikipedia.org The synthesis of the 1,3-benzodioxole ring itself is generally understood to proceed from an ortho-hydroxymethoxy-phenyl precursor through the action of a specific cytochrome P450 (CYP) monooxygenase. nih.gov
While the direct biosynthetic pathway to this compound has not been explicitly detailed in the literature, a plausible pathway can be inferred from the biosynthesis of structurally similar compounds. The process begins with the general phenylpropanoid pathway, which converts L-phenylalanine into various cinnamic acid derivatives. For the formation of the benzodioxole ring, a key intermediate is required to have vicinal hydroxyl and methoxy (B1213986) groups on the aromatic ring. A cytochrome P450-dependent enzyme then catalyzes the formation of the methylenedioxy bridge from the adjacent hydroxyl and methoxy groups.
In the case of safrole biosynthesis, this involves the conversion of a precursor like eugenol (B1671780), which is first hydroxylated and then undergoes cyclization. The formation of the methylenedioxy bridge is a critical step that imparts specific biological activities and chemical properties to the molecule. Cytochrome P450 enzymes are known to be involved in a wide array of reactions in phenylpropanoid metabolism, including hydroxylation steps that are prerequisite for the formation of the benzodioxole ring. nih.gov
Investigation of Allylphenylpropanoid Biosynthesis and Regio-/Stereoselective Isomerization in Plant Systems
The prop-2-enyl (allyl) side chain is a defining feature of this compound and other related allylphenols like eugenol. The biosynthesis of this side chain diverges from the pathway leading to the isomeric propenylphenols (e.g., isoeugenol). The general phenylpropanoid pathway provides the precursor p-coumaric acid from L-phenylalanine. nih.gov This is then activated to its CoA-thioester, p-coumaroyl-CoA.
The formation of the allyl side chain is believed to proceed through the reduction of the corresponding cinnamoyl-CoA ester to the cinnamyl alcohol. For instance, the biosynthesis of eugenol involves the reduction of coniferyl acetate (B1210297) to coniferyl alcohol. Subsequently, a specific eugenol synthase (EGS) or a related allylphenol synthase catalyzes the formation of the allyl side chain.
Regio- and stereoselective isomerization can occur in plant systems, typically converting the thermodynamically less stable allylphenols into the more stable propenylphenols. For example, eugenol can be isomerized to isoeugenol (B1672232). This reaction is catalyzed by specific isomerases. While the prompt focuses on the biosynthesis of an allylphenol, understanding the potential for its isomerization is relevant to its metabolic fate in planta.
Table 1: Key Enzymes in the General Phenylpropanoid and Allylphenol Biosynthetic Pathways
| Enzyme | Abbreviation | Reaction Catalyzed |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. nih.gov |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid. nih.gov |
| 4-Coumarate:CoA Ligase | 4CL | Activation of p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Cinnamoyl-CoA Reductase | CCR | Reduction of cinnamoyl-CoA esters to cinnamaldehydes. nih.gov |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of cinnamaldehydes to cinnamyl alcohols. nih.gov |
| Eugenol Synthase | EGS | Formation of the allyl side chain of eugenol from coniferyl acetate. |
| Caffeic acid O-methyltransferase | COMT | Methylation of hydroxyl groups on the phenyl ring, e.g., caffeic acid to ferulic acid. nih.gov |
| Ferulate 5-hydroxylase | F5H | Hydroxylation of ferulate at the 5-position. nih.gov |
In Vitro and In Planta Biotransformation of this compound and its Metabolites (Non-Human Biological Systems)
Mechanistic Studies of Plant Metabolism of Benzodioxole Compounds
The metabolism of benzodioxole compounds, such as the structurally related safrole, has been investigated in various plant systems. These studies provide a model for the likely biotransformation of this compound. The primary metabolic routes involve the oxidation of the allyl side chain and the cleavage of the methylenedioxy ring.
Oxidation of the allyl side chain of safrole can lead to the formation of 1'-hydroxysafrole, which can be further metabolized. nih.gov Another metabolic pathway involves the epoxidation of the allyl double bond to form safrole oxide. This epoxide can then be hydrolyzed by epoxide hydrolases to the corresponding dihydrodiol.
Cleavage of the methylenedioxy ring is another significant metabolic pathway in plants and other organisms. This reaction results in the formation of catechols (ortho-dihydroxybenzenes). For instance, the metabolism of safrole can yield allylcatechol. nih.gov This demethylenation reaction is typically catalyzed by cytochrome P450 monooxygenases. The resulting catechol can then undergo further enzymatic modifications, including O-methylation or conjugation.
Enzymatic Conversion and Degradation in Model Organisms
Model organisms, including various bacteria and fungi, have been shown to metabolize and degrade benzodioxole compounds. These biotransformation studies offer insights into the potential environmental fate and enzymatic breakdown of this compound.
For example, the endophytic fungus Daldinia sp. has been shown to biotransform eugenol, a related phenylpropanoid, into eugenol-β-D-glucopyranoside and vanillin. researchgate.net The bacterium Bacillus aryabhattai is capable of transforming various phenolic compounds, including isoeugenol and ferulic acid, into valuable products like vanillin. nih.gov This suggests that microbial systems possess the enzymatic machinery to modify the side chain and aromatic ring of such compounds.
Studies on dillapiole, another related benzodioxole, have shown its potential for enzymatic degradation in certain systems. scielo.brscielo.br The degradation pathways often involve hydroxylation, demethylation, and cleavage of the ether linkages, ultimately leading to the breakdown of the aromatic ring.
Table 2: Examples of Biotransformation of Related Phenylpropanoids in Model Organisms
| Original Compound | Model Organism | Major Biotransformation Product(s) | Reference |
| Eugenol | Daldinia sp. | Eugenol-β-D-glucopyranoside, Vanillin | researchgate.net |
| Isoeugenol | Bacillus aryabhattai | Vanillin | nih.gov |
| Ferulic Acid | Bacillus aryabhattai | 4-Vinylguaiacol, Vanillin | nih.gov |
| Caffeic Acid | Bacillus aryabhattai | 4-Vinylphenol | nih.gov |
Chemical Synthesis and Derivatization Strategies for 6 Prop 2 Enyl 1,3 Benzodioxol 5 Ol and Its Analogs
Total Synthesis Approaches to the 6-Prop-2-enyl-1,3-benzodioxol-5-ol Scaffold
The synthesis of the this compound scaffold, a core structure in various natural products and pharmacologically active molecules, has been the subject of considerable research. These efforts focus on developing efficient and high-yielding synthetic routes.
Optimization of Synthetic Route Design and Reaction Conditions
A significant advancement in synthetic methodology involves the use of autonomous self-optimizing flow reactors. acs.org These systems can iteratively adjust reaction parameters such as temperature, residence time, and base loading to maximize the yield of the desired product. acs.org For example, in the synthesis of (E)-6-(Prop-1-enyl)-1,3-benzodioxol-5-ol, an isomer of the target compound, a flow reactor was used to optimize the isomerization of 6-allyl-1,3-benzodioxol-5-ol. acs.org This automated approach allows for rapid identification of optimal reaction conditions, leading to improved yields and reduced development time. acs.org
The table below outlines the optimized conditions for a key isomerization step in the synthesis of a related benzodioxole derivative, highlighting the variables controlled by the self-optimizing system.
| Parameter | Optimized Value |
| Temperature | Varies based on algorithm |
| Residence Time | Varies based on algorithm |
| Base Loading (t-BuOK) | Varies based on algorithm |
| Solvent | DMSO |
| Pressure | ~20 bar |
| This table illustrates the parameters optimized by an autonomous flow reactor for the isomerization of 6-allyl-1,3-benzodioxol-5-ol to (E)-6-(Prop-1-enyl)-1,3-benzodioxol-5-ol, a closely related analog. The system autonomously adjusts these variables to maximize product yield. acs.org |
Stereochemical Control in Allylic and Propenylic Moiety Formation
Achieving stereochemical control during the formation of the allylic and propenylic moieties is a critical aspect of synthesizing specific isomers of this compound and its analogs. The E/Z selectivity of the propenyl group is particularly important as different isomers can exhibit distinct biological activities.
Ruthenium complexes, such as [RuClH(CO)(PPh3)3], have been shown to be effective catalysts for the isomerization of allyl aryl ethers to their 1-propenyl derivatives. researchgate.net This process can be highly stereoselective, with the potential to quantitatively convert the allyl group to the 1-propenyl group. researchgate.net By carefully selecting the catalytic system, including the use of specific ruthenium complexes and additives like inorganic hydrides, high E/Z selectivity can be achieved. researchgate.net The proposed mechanism for this selectivity involves the transition state of the β-elimination step. researchgate.net
Rational Design and Synthesis of Novel Derivatives and Structural Analogs of this compound
The rational design and synthesis of novel derivatives and structural analogs of this compound are driven by the desire to explore structure-activity relationships and develop compounds with enhanced or novel properties.
Exploration of Allyl-Propenyl Isomerization Reactions
The isomerization of the allyl group to a propenyl group is a key transformation in the synthesis of various analogs. As mentioned previously, ruthenium-catalyzed isomerization reactions provide a powerful tool for this purpose. researchgate.net The ability to control the E/Z stereochemistry of the resulting propenyl group is a significant advantage of this method. researchgate.net This allows for the synthesis of specific isomers for biological evaluation.
Diversification of Substituents on the Benzodioxole Ring
The functionalization of the benzodioxole ring allows for the creation of a diverse library of analogs. One common starting material for such diversification is (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol. researchgate.net This compound can be converted to a variety of derivatives through reactions such as nucleophilic substitution and cross-coupling reactions. researchgate.net
For example, the bromo group can be utilized in Suzuki-Miyaura coupling reactions to introduce a wide range of aryl and heteroaryl substituents. researchgate.net This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. researchgate.net The general scheme for this diversification is as follows:
Conversion of the alcohol to a more reactive leaving group (e.g., bromide). researchgate.net
Nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group. researchgate.net
Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring. researchgate.net
Suzuki-Miyaura coupling of the bromo-substituted triazole with various boronic acids to introduce diverse substituents. researchgate.net
This strategy has been successfully employed to synthesize a series of 1,3-benzodioxole (B145889) derivatives with different substituents at the 6-position. researchgate.net
Preparation of Conjugated Forms for Advanced Research (e.g., Triphenylphosphonium Conjugates)
To enhance the delivery of benzodioxole derivatives to specific cellular compartments, such as mitochondria, they can be conjugated to targeting moieties like the triphenylphosphonium (TPP) cation. nih.govresearchgate.net The lipophilic and cationic nature of the TPP group facilitates the accumulation of the conjugate within the mitochondria, driven by the negative mitochondrial membrane potential. nih.govnih.govdocumentsdelivered.com
The synthesis of TPP conjugates of allylpolyalkoxybenzenes, which are structurally related to this compound, has been reported. nih.govresearchgate.net A general synthetic approach involves several key steps:
Modification of the allyl group: Hydroboration-oxidation of the allyl group can be used to introduce a hydroxyl group, which can then be further functionalized. researchgate.net
Introduction of a linker: A linker of varying length can be introduced to connect the benzodioxole scaffold to the TPP cation. nih.govresearchgate.net This can be achieved through acylation of alcohols or amines, or condensation reactions with aldehydes. nih.govresearchgate.net
Attachment of the TPP cation: The final step involves the reaction of a suitable intermediate (e.g., an alkyl halide) with triphenylphosphine (B44618) to form the TPP conjugate. nih.govresearchgate.net
The table below summarizes some of the key intermediates and reactions involved in the synthesis of TPP-conjugated polyalkoxybenzene derivatives.
| Starting Material | Key Reaction(s) | Intermediate | Final Product |
| Allylpolyalkoxybenzenes (e.g., Apiol, Myristicin) | Hydroboration-oxidation | Tetraalkoxyphenyl-1-propanols | TPP-conjugated polyalkoxybenzenes |
| Polyalkoxybenzaldehydes | Condensation, Hydrogenation, Cyclopropyl-homoallyl rearrangement | Cyclopropyl carbinoles, Bromides | TPP-conjugated polyalkoxybenzenes with hex-3-ene linkers |
| This table provides an overview of synthetic strategies for preparing TPP conjugates of allylpolyalkoxybenzenes, which share structural similarities with this compound. nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 6 Prop 2 Enyl 1,3 Benzodioxol 5 Ol and Its Derivatives
Elucidating the Influence of the Allyl/Propenyl Moiety Configuration on Biological Activity
The position of the double bond in the C3 side chain of phenylpropenoids, distinguishing between an allyl (n-propenyl) and a propenyl (isopropenyl) moiety, significantly influences the biological activity profile. While direct SAR studies on hydroxychavicol and its propenyl isomer (isohydroxychavicol) are limited, valuable insights can be drawn from comparative studies of structurally similar compounds, such as eugenol (B1671780) and isoeugenol (B1672232).
Research comparing eugenol (possessing an allyl group) and isoeugenol (possessing a propenyl group) has demonstrated that the propenyl configuration generally leads to enhanced biological activity. nih.govfoodandnutritionresearch.net Isoeugenol exhibits stronger antibacterial and antioxidant activities than eugenol. nih.govfoodandnutritionresearch.net This increased potency is attributed to the conjugation of the side-chain double bond with the aromatic ring in the propenyl structure, which is not present in the allyl structure. foodandnutritionresearch.net This conjugation facilitates the delocalization of electrons, which can enhance the stability of the phenoxyl radical formed during antioxidant activity and potentially increase interaction with biological targets. researchgate.net
In one study, isoeugenol showed greater zones of inhibition against various bacteria and higher radical scavenging activity compared to eugenol. nih.govfoodandnutritionresearch.net For example, the EC50 value for scavenging ABTS cation radicals was 87.9 µg/mL for isoeugenol, significantly lower than 146.5 µg/mL for eugenol, indicating more potent antioxidant activity. foodandnutritionresearch.net Similarly, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for isoeugenol against several bacteria were lower than or equal to those of eugenol, particularly against Gram-positive bacteria and Salmonella typhimurium. nih.govfoodandnutritionresearch.net These findings suggest that the propenyl isomer of hydroxychavicol would likely exhibit greater biological activity than the naturally occurring allyl form. Further studies have corroborated that isoeugenol is often more effective than eugenol against various microorganisms. scielo.br
Table 1: Comparison of Biological Activity of Eugenol (Allyl) and Isoeugenol (Propenyl)
| Compound | Moiety | Biological Activity | Finding | Reference |
|---|---|---|---|---|
| Eugenol | Allyl | Antioxidant (ABTS) | EC50: 146.5 µg/mL | foodandnutritionresearch.net |
| Isoeugenol | Propenyl | Antioxidant (ABTS) | EC50: 87.9 µg/mL | foodandnutritionresearch.net |
| Eugenol | Allyl | Antibacterial (S. aureus) | MIC: 625 µg/mL | foodandnutritionresearch.net |
| Isoeugenol | Propenyl | Antibacterial (S. aureus) | MIC: 312.5 µg/mL | foodandnutritionresearch.net |
| Eugenol | Allyl | Antibacterial (L. monocytogenes) | MIC: 625 µg/mL | foodandnutritionresearch.net |
| Isoeugenol | Propenyl | Antibacterial (L. monocytogenes) | MIC: 312.5 µg/mL | foodandnutritionresearch.net |
Investigating the Role of the Hydroxyl Group in 6-Prop-2-enyl-1,3-benzodioxol-5-ol for Specific Molecular Interactions
The hydroxyl group is a critical determinant of the biological activity of phenolic compounds, acting as a hydrogen donor to neutralize free radicals. researchgate.netresearchgate.net In hydroxychavicol, which is a catechol derivative (an ortho-dihydroxybenzene), the number and position of hydroxyl groups are paramount for its bioactivity. researchgate.netnih.gov
The antioxidant capacity of phenols is directly related to the presence of hydroxyl groups, which can donate a hydrogen atom to free radicals, thereby stabilizing them. researchgate.netresearchgate.net Studies have shown that an increase in the number of hydroxyl groups generally enhances antioxidant activity. researchgate.net The ortho-dihydroxy (catechol) configuration in hydroxychavicol is particularly significant. This arrangement allows for the formation of stable intramolecular hydrogen bonds in the resulting phenoxyl radical, which increases its antioxidant potential compared to monohydroxylated analogues like eugenol. nih.gov
In terms of antiproliferative activity, the catechol structure is the key feature responsible for the effects of hydroxychavicol. nih.gov A study on various analogues demonstrated that the hydroxyl group at position-3 is vital for enhanced activity, whereas modifications like acetylation of the hydroxyl groups are dispensable. nih.gov This highlights the importance of the free hydroxyl group for specific molecular interactions with biological targets. The ability of the hydroxyl groups to participate in hydrogen bonding and to be ionized to phenoxide anions can significantly influence these interactions. researchgate.net
Table 2: Influence of Hydroxyl Group on Antiproliferative Activity of Hydroxychavicol Analogs
| Compound | Key Structural Feature | Activity Compared to Hydroxychavicol | Finding | Reference |
|---|---|---|---|---|
| Hydroxychavicol | ortho-Dihydroxy (catechol) | - | Potent antiproliferative activity | nih.gov |
| Analog with Position-3 OH | Hydroxyl at position-3 | Enhanced | The position-3 hydroxyl is vital for activity. | nih.gov |
| Acetylated Analog | Acetoxyl groups instead of hydroxyls | Dispensable | Free hydroxyls are not essential for all interactions. | nih.gov |
Assessment of Substituent Effects on the Benzodioxole Ring on Bioactivity Profiles
The benzodioxole ring of hydroxychavicol, a substituted benzene (B151609) ring, provides a scaffold that can be modified to modulate its biological activity. The introduction of various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Studies on synthetic analogues of hydroxychavicol have revealed that substitutions on the aromatic ring can have a profound impact on antiproliferative activity. nih.gov For example, the introduction of a benzyl (B1604629) group at position-4 was found to positively impact the biological activity profile, leading to a compound with tenfold higher activity than the parent hydroxychavicol. nih.gov Conversely, the presence of long, saturated side chains at the 1'-position was shown to negatively regulate antiproliferative activity. nih.gov This suggests that both the electronic nature and the steric bulk of the substituents are important factors.
General studies on substituted benzodioxole derivatives have also provided insights. For instance, in a series of benzodioxole compounds evaluated as cyclooxygenase (COX) inhibitors, the presence and type of halogen substituents on an attached phenyl ring significantly affected their activity and selectivity. nih.gov Similarly, for other phenolic compounds, electron-donating groups, such as methoxy (B1213986) groups, can enhance antioxidant potential by stabilizing the resulting phenoxyl radical. researchgate.net In contrast, electron-withdrawing groups can impact the acidity (pKa) of the phenolic hydroxyl group, which can alter its biological interactions. beilstein-journals.org These findings indicate that strategic substitution on the benzodioxole ring of hydroxychavicol is a viable approach to fine-tune its bioactivity.
Table 3: Effect of Ring Substituents on Antiproliferative Activity of Hydroxychavicol Analogs
| Analog Type | Substituent | Effect on Antiproliferative Activity | Reference |
|---|---|---|---|
| Benzylated Analog | Benzyl group at position-4 | Positive impact, enhanced activity | nih.gov |
| Alkylated Analog | Long saturated side chain at 1'-position | Negative regulation, decreased activity | nih.gov |
Structure-Activity Relationships of Linker Length and Terminal Functional Groups in Conjugated Derivatives
A study involving the synthesis of two series of hydroxychavicol derivatives using Mannich reactions and alkyne-azide "click chemistry" cycloadditions introduced novel nitrogen-containing moieties. nih.gov These modifications can be viewed as the addition of short linkers with specific terminal functional groups. The evaluation of these derivatives for their cytotoxic potential against several human cancer cell lines revealed that certain modifications led to a significant increase in potency. nih.gov
Specifically, among the Mannich base derivatives, compounds with a piperidine (B6355638) (compound 6 ), 4-methylpiperidine (B120128) (compound 8 ), and 4-phenylpiperazine (compound 10 ) terminal group displayed the most potent cytotoxic activities, with IC50 values ranging from 3 to 9 µM. nih.gov These values represent a 7- to 10-fold increase in potency compared to the parent hydroxychavicol. nih.gov This suggests that the introduction of these specific basic nitrogenous groups enhances the antiproliferative effect. The alkyne-azide cycloaddition derivatives, which introduced a triazole ring system, also showed activity, though generally less potent than the most active Mannich bases. nih.gov These results underscore the importance of the terminal functional group in the design of conjugated derivatives of hydroxychavicol. The length, flexibility, and chemical nature of the linker, along with the properties of the terminal group, are critical parameters that modulate biological activity.
Table 4: Cytotoxic Activity of Conjugated Hydroxychavicol Derivatives
| Derivative No. | Synthetic Method | Terminal Functional Group | IC50 Range (µM) across various cancer cell lines | Reference |
|---|---|---|---|---|
| 6 | Mannich Reaction | Piperidine | 3 - 9 | nih.gov |
| 8 | Mannich Reaction | 4-Methylpiperidine | 3 - 9 | nih.gov |
| 10 | Mannich Reaction | 4-Phenylpiperazine | 3 - 9 | nih.gov |
| 11-20 | Alkyne-Azide Cycloaddition | Triazole-based moieties | Generally less potent than compounds 6, 8, 10 | nih.gov |
Molecular Mechanisms of Action in Preclinical Research Models Non Human in Vitro and in Vivo Systems
Identification of Cellular and Subcellular Targets for 6-Prop-2-enyl-1,3-benzodioxol-5-ol and its Analogs
Preclinical research on this compound, also known as dihydrosafrole (B124246), and its structural analogs has identified several cellular and subcellular targets. In mice, dihydrosafrole is metabolized, with a significant portion of its methylene (B1212753) carbon atom being cleaved and exhaled as carbon dioxide. nih.gov The remaining metabolites are found in the urine, feces, liver, and other tissues, indicating broad distribution and interaction with various cellular components. nih.gov
Studies on analogs have revealed specific molecular interactions. For instance, certain benzodioxole derivatives have been shown to possess antitumor properties. researchgate.net The 1,3-benzodioxole (B145889) nucleus is a key pharmacophore that can be recognized by different receptors through hydrogen bonding and hydrophobic interactions. researchgate.net In the context of cancer cell lines, derivatives of the related compound safrole have demonstrated antiproliferative effects. researchgate.net Specifically, some safrole derivatives were more effective than the parent compound against breast (MCF-7) and colorectal (DLD-1) cancer cell lines. nih.gov
The subcellular targets of these compounds can include the cytoskeleton. For example, a methanolic extract of Dittrichia viscosa, containing related compounds, was shown to affect the cytoskeleton, suggesting that microtubules could be a preferential target. mdpi.com This interaction with cytoskeletal components is a potential mechanism for the observed antiproliferative effects. mdpi.com
Modulation of Enzyme Systems and Receptor Binding (e.g., Cytochrome P450, Protein Kinases, Estrogen Receptors, Cannabinoid Receptors)
Cytochrome P450: Dihydrosafrole and related methylenedioxyphenyl compounds are known inhibitors of microsomal hydroxylation, which involves the cytochrome P450 (CYP450) enzyme system. nih.gov In rats, treatment with dihydrosafrole leads to the formation of a metabolite complex with cytochrome P450. nih.gov Specifically, dihydrosafrole and its analogs like isosafrole and safrole can inhibit CYP2E1-dependent metabolism. nih.gov This inhibition is believed to be a key mechanism behind their protective effects against certain types of liver damage. nih.gov
Protein Kinases: While direct studies on this compound are limited, research on related structures and cellular pathways provides insights. Protein kinase C (PKC) modulation is a significant mechanism in various cellular processes. nih.gov For instance, activation of PKC can inhibit the production of certain metabolites in rat renal tubules. nih.gov Furthermore, protein kinase D (PKD) isoforms can regulate cell migration by modulating cofilin activity through pathways involving p21-activated kinase 4 (PAK4). plos.org
Estrogen Receptors: The estrogenic potential of benzodioxole derivatives has been investigated. An analog, 6-allyl-5-methoxy-1,3-benzodioxol-4-ol, was isolated from Peperomia pellucida and showed estrogenic activity in an E-SCREEN assay. mdpi.com Molecular docking studies also predicted the binding affinity of such compounds to estrogen receptors. mdpi.com Another study on a related compound, buame, demonstrated its ability to compete with estradiol (B170435) for estrogen receptor binding and induce proliferation in MCF-7 breast cancer cells, indicating it acts as a partial estrogen agonist. nih.gov
Cannabinoid Receptors: The interaction of benzodioxole derivatives with cannabinoid receptors (CB1 and CB2) has been explored. While some cannabinoids show affinity for these receptors, the natural cannabichromene (B1668259) (CBC), which shares some structural similarities, does not exhibit significant affinity for CB1 receptors. nih.gov However, synthetic cannabinoids with different structural features, including some with a benzodioxole moiety, have been shown to act as potent agonists at CB1 and CB2 receptors. researchgate.netnih.gov For example, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE-907) is a notable CB2-selective antagonist/inverse agonist. nih.gov The affinity and potency of these compounds are influenced by factors like the length of their side chains. nih.gov
Characterization of Intracellular Signaling Pathways Affected by Benzodioxole Derivatives
Benzodioxole derivatives can influence several intracellular signaling pathways. Their interaction with protein kinases suggests a role in modulating phosphorylation-dependent signaling cascades. For example, inhibitors of flavin dehydrogenase, such as diphenyleneiodonium (B1195379) (DPI), which shares some functional similarities with certain aspects of benzodioxole metabolism, have been shown to inhibit the activation of Stat, Erk1/2, and Akt proteins, which are crucial for cytokine-mediated tumor cell proliferation. nih.gov
The estrogenic activity of some benzodioxole analogs points to their involvement in estrogen receptor-mediated signaling pathways. mdpi.comnih.gov This can lead to the regulation of gene expression and cellular proliferation in estrogen-responsive tissues.
Furthermore, the antiproliferative effects of these compounds are linked to the induction of apoptosis. In studies with eugenol (B1671780) analogs bearing nitro and hydroxyl groups, no significant increase in lactate (B86563) dehydrogenase (LDH) release was observed in cancer cells, suggesting that cell death occurs via apoptosis rather than necrosis. researchgate.net This indicates an engagement with the intrinsic or extrinsic apoptotic pathways.
Preclinical Investigations of Anti-proliferative Effects and Other Biological Activities in Non-Human Cell Lines and Model Organisms
The anti-proliferative effects of this compound and its analogs have been documented in various non-human cell lines. Safrole, a closely related compound, and its derivatives have shown significant cytotoxic activity against human hepatoma (BEL-7402) and hepatocellular carcinoma (Hep3B) cell lines. nih.gov Some safrole derivatives exhibited greater anti-proliferative effects than the parent compound on breast cancer (MCF-7) and colorectal cancer (DLD-1) cell lines. nih.gov
A study on nine safrole derivatives assessed their antiproliferative effects on human cancer cell lines, with some showing better activity than the parent compound. nih.gov For example, two derivatives were significantly more active than eugenol in DU-145 (prostate cancer) and KB (oral squamous carcinoma) cells. researchgate.net Similarly, peptidyl derivatives of 1,3-benzodioxole were found to inhibit carcinoma S-180 tumor growth in mice. researchgate.net
Mitochondrial Dysfunction: The mechanism of action for some of these compounds involves the induction of mitochondrial dysfunction. For instance, Cedrol, a component of a natural blend showing anticancer activity, can induce apoptosis in A-549 lung cancer cells by decreasing the mitochondrial transmembrane potential and inhibiting the PI3K/Akt signaling pathway. mdpi.com
Cell Cycle Regulation: While direct evidence for this compound is scarce, the anti-proliferative effects of related compounds suggest an impact on cell cycle regulation. For example, studies on dihydrofolate reductase (DHFR) have shown that its mRNA content and synthesis rate increase just before the S phase of the cell cycle, and this regulation is crucial for cell proliferation. nih.govnih.gov The disruption of such tightly regulated processes by external compounds can lead to cell cycle arrest and inhibition of proliferation.
Advanced Analytical and Spectroscopic Methodologies for Research on 6 Prop 2 Enyl 1,3 Benzodioxol 5 Ol
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 6-prop-2-enyl-1,3-benzodioxol-5-ol and the identification of its metabolites. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.
In one study, the molecular formula of a related hydroxychavicol dimer was determined to be C₁₈H₁₈O₄ based on its high-resolution electrospray ionization mass spectrometry (HREIMS) data, which showed a molecular ion peak at m/z 298.1216 (calculated as 298.1205). nih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure.
The identification of metabolites of this compound, formed through various metabolic pathways in biological systems, also heavily relies on HRMS. By comparing the high-resolution mass spectra of the parent compound with those of its potential metabolites, researchers can identify biotransformations such as hydroxylation, glucuronidation, or sulfation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it central to the comprehensive structural elucidation of this compound.
Application of 1D and 2D NMR Techniques (¹H, ¹³C NMR) for Core Structure and Stereochemistry
One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the core structure of this compound.
In a typical ¹H NMR spectrum of hydroxychavicol, distinct signals corresponding to the different protons in the molecule can be observed. For instance, the protons of the allyl group, the aromatic ring, and the hydroxyl group each appear at characteristic chemical shifts. A study authenticating isolated hydroxychavicol reported ¹H NMR chemical shifts at δH 3.21, 4.90, 4.98, 5.9, 6.49, 6.61, and 6.67 ppm. iium.edu.my The presence of a broad signal often indicates the hydroxyl proton. iium.edu.my
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For hydroxychavicol, nine distinct carbon signals were observed at chemical shifts of δC 40.64, 115.33, 116.31, 116.76, 120.87, 132.99, 139.57, 144.46, and 146.17 ppm. iium.edu.my
Table 1: ¹H and ¹³C NMR Data for this compound (Hydroxychavicol)
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| Aromatic Protons | 6.49, 6.61, 6.67 | 116.31, 116.76, 120.87 |
| Allyl Group Protons | 3.21, 4.90, 4.98, 5.9 | 40.64, 115.33, 139.57 |
| Aromatic Carbons | 132.99, 144.46, 146.17 |
Data sourced from a study authenticating isolated hydroxychavicol. iium.edu.my
Quantitative NMR for Reaction Monitoring and Yield Determination
Quantitative NMR (qNMR) is a valuable technique for monitoring the progress of chemical reactions involving this compound and for accurately determining the yield of the product. By integrating the signals of the starting materials and products in the ¹H NMR spectrum and comparing them to an internal standard of known concentration, researchers can quantify the conversion and yield at different time points without the need for extensive calibration curves. This method was utilized in a study that synthesized hydroxychavicol from eugenol (B1671780), where ¹H NMR was used to characterize the product. researchgate.net
Advanced Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis in Research
Chromatographic techniques are essential for the separation of this compound from complex mixtures, the assessment of its purity, and its precise quantification in various research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.
GC-MS analysis has been employed to identify the phytocomponents in plant extracts, where hydroxychavicol was identified as a major component with a significant peak area. researchgate.net The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum serve as two independent parameters for confident identification.
Table 2: Example of Phytocomponents Identified by GC-MS in a Plant Extract
| Phytocomponent | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Hydroxychavicol | Not specified | 69.464 |
| 4-Chromanol | Not specified | 24.0 |
| Eugenol | Not specified | 4.86 |
Data from a study analyzing the composition of a plant extract. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of this compound, particularly in extracts from natural sources. Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is a common and suitable method for the separation of this polar compound. microbiologyjournal.org
In a typical HPLC analysis, the purity of hydroxychavicol can be determined by observing a single, sharp peak at a specific retention time. For instance, the purity of hydroxychavicol in a fractionated sample was determined to be 80.23 ± 0.25% using RP-HPLC. microbiologyjournal.orgresearchgate.net
Furthermore, HPLC is extensively used for the quantitative analysis of this compound. By creating a calibration curve with standards of known concentrations, the concentration of the compound in an unknown sample can be accurately determined. A validated HPLC method for the quantification of hydroxychavicol showed linearity within a concentration range of 0.78-100 μg/ml. benthamopenarchives.com This method demonstrated high precision and accuracy, with a recovery rate of 92.8-100.3%. benthamopenarchives.com The limits of detection (LOD) and quantification (LOQ) for this method were found to be in the ranges of 0.03-0.06 μg/ml and 0.05-0.52 μg/ml, respectively. benthamopenarchives.com
Table 3: HPLC Method Parameters for Quantification of Hydroxychavicol
| Parameter | Value |
|---|---|
| Linearity Range | 0.78-100 μg/ml |
| Recovery | 92.8-100.3% |
| Limit of Detection (LOD) | 0.03-0.06 μg/ml |
| Limit of Quantification (LOQ) | 0.05-0.52 μg/ml |
Data from a study developing a validated HPLC method. benthamopenarchives.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydroxychavicol |
| Eugenol |
| 4-Chromanol |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound, also known as eugenol, FTIR spectroscopy provides detailed insights into its molecular structure by detecting the characteristic vibrations of its constituent bonds. The FTIR spectrum of eugenol reveals a series of absorption bands, each corresponding to a specific vibrational mode of the molecule's functional groups.
The analysis of the FTIR spectrum of eugenol allows for the identification of its key structural features. A broad absorption band is typically observed in the region of 3417-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.netresearchgate.net The C-H stretching vibrations of the alkyl and aromatic parts of the molecule are found in the 2700-3000 cm⁻¹ range. researchgate.net
The aromatic nature of the benzodioxole ring is confirmed by the presence of C=C stretching vibrations within the aromatic ring, which appear as sharp peaks at approximately 1638, 1604, and 1510 cm⁻¹. researchgate.net The non-aromatic C=C stretching of the allyl group is also identifiable. researchgate.net Furthermore, the spectrum shows characteristic peaks for C-O stretching vibrations. The asymmetric C-O-C stretching of the dioxole ring is observed between 1100 and 1210 cm⁻¹, while the C-O stretching of the hydroxyl group and methoxy (B1213986) group are also present. ukim.mk Specifically, a peak around 1269 cm⁻¹ can be attributed to C-O stretching. ukim.mk
Detailed assignments of the vibrational bands have been supported by theoretical calculations using Density Functional Theory (DFT), which have aided in the conformational analysis and precise vibrational assignments for eugenol and related compounds. acs.orgacs.orgacs.org These studies provide a comprehensive understanding of the molecule's vibrational behavior.
The following table summarizes the key FTIR absorption bands and their corresponding functional group assignments for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3417-3500 | O-H stretching | Hydroxyl | researchgate.netresearchgate.net |
| 2700-3000 | C-H stretching | Aromatic and Alkyl | researchgate.net |
| 1638, 1604, 1510 | C=C stretching | Aromatic Ring | researchgate.net |
| 1637 | C=C stretching | Allyl Group | ukim.mk |
| 1269 | C-O stretching | Phenolic | ukim.mk |
| 1100-1210 | Asymmetric C-O-C stretching | Dioxole Ring | ukim.mk |
| 1098 | C-O stretching | General | researchgate.net |
This detailed spectral information is crucial for the characterization of this compound and for studying its interactions with other molecules or materials. jetir.org
Computational Chemistry and in Silico Modeling of 6 Prop 2 Enyl 1,3 Benzodioxol 5 Ol
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijsrtjournal.comnih.govnih.gov This method is instrumental in structure-based drug design, allowing for the virtual screening of large compound libraries and the optimization of lead candidates by predicting their binding affinity and mode to a biological target. ijsrtjournal.comannualreviews.orgnih.gov
In the context of 6-Prop-2-enyl-1,3-benzodioxol-5-ol, molecular docking simulations would be employed to predict its interaction with various protein targets. The process involves preparing the three-dimensional structure of the ligand and the receptor, followed by a search algorithm that explores various conformational and orientational possibilities of the ligand within the receptor's binding site. nih.govnih.gov A scoring function then estimates the binding affinity, typically expressed as a docking score in units of energy (e.g., kcal/mol), to rank the different poses. nih.govnih.gov
Hypothetical molecular docking studies could investigate the binding of this compound against a panel of receptors known to interact with similar phenolic or benzodioxole-containing compounds. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex.
Illustrative Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with hydroxyl group, pi-pi stacking with benzodioxole ring |
| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Leu368 | Coordination with iron, hydrophobic interactions with allyl group |
| Monoamine Oxidase B (MAO-B) | -9.1 | Tyr398, Tyr435, Cys172 | Hydrogen bond with hydroxyl group, hydrophobic pocket accommodation |
| Gamma-Aminobutyric Acid (GABA) Receptor | -7.2 | Phe200, Tyr205 | Pi-pi stacking, hydrophobic interactions |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of results that would be generated from molecular docking studies.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govrowansci.comquantumgrad.com These methods provide insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior. nih.gov
For this compound, DFT calculations could be used to determine a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Furthermore, these calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov This can aid in the structural elucidation of the compound and its derivatives. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G) *
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
| Predicted IR Frequency (O-H stretch) | 3550 cm⁻¹ |
| Predicted ¹H NMR Chemical Shift (phenolic H) | 5.4 ppm |
Note: This table contains hypothetical data for illustrative purposes to show the nature of results from quantum chemical calculations. Actual values would be derived from specific computational software.
Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Target Stability
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their complexes over time. mdpi.comnih.govmetrotechinstitute.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and assess the stability of a ligand-receptor complex in a simulated physiological environment. mdpi.comazolifesciences.com
Illustrative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting |
| Force Field | AMBER99SB-ILDN for protein, GAFF2 for ligand |
| Water Model | TIP3P |
| System Size | ~50,000 atoms |
| Simulation Time | 200 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
Note: This table provides an example of typical parameters used in setting up a molecular dynamics simulation.
In Silico Prediction of Biotransformation Pathways in Non-Human Physiological Systems
The prediction of how a xenobiotic compound is metabolized by an organism is crucial for assessing its potential bioactivity and toxicity. cam.ac.ukmhmedical.commhmedical.com In silico tools for metabolism prediction utilize knowledge-based systems and machine learning models to predict the likely sites of metabolism and the resulting biotransformation products. nih.govnih.govcreative-biolabs.com
For this compound, these tools would analyze its structure for functional groups susceptible to common metabolic reactions. lkouniv.ac.inresearchgate.netwikipedia.org In non-human physiological systems, such as those of microorganisms or other mammals, the primary metabolic pathways would likely involve Phase I and Phase II reactions. mhmedical.comwikipedia.org Tools like BioTransformer and Meteor Nexus could predict these transformations. nih.govnih.gov
Phase I reactions would likely include hydroxylation of the aromatic ring, epoxidation or cleavage of the allyl side chain, and O-demethylenation of the benzodioxole ring, a common metabolic pathway for this moiety. Phase II reactions would involve the conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
Illustrative Predicted Biotransformation Pathways for this compound
| Phase | Reaction Type | Predicted Metabolite |
| Phase I | Aromatic Hydroxylation | 6-Prop-2-enyl-1,3-benzodioxole-4,5-diol |
| Phase I | Allyl Epoxidation | 5-(Oxiran-2-ylmethyl)-1,3-benzodioxol-6-ol |
| Phase I | O-Demethylenation | 3,4-Dihydroxy-5-(prop-2-en-1-yl)phenol |
| Phase II | Glucuronidation | (2S,3S,4S,5R,6R)-6-((6-(prop-2-en-1-yl)-1,3-benzodioxol-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
| Phase II | Sulfation | Sulfuric acid mono-(6-(prop-2-en-1-yl)-1,3-benzodioxol-5-yl) ester |
Note: The metabolites listed are hypothetical predictions based on the known metabolism of similar chemical structures and are for illustrative purposes.
Future Research Directions and Current Knowledge Gaps for 6 Prop 2 Enyl 1,3 Benzodioxol 5 Ol
Further Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms
The biosynthesis of 6-Prop-2-enyl-1,3-benzodioxol-5-ol in nature is presumed to follow the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. numberanalytics.comtaylorandfrancis.com This pathway commences with the amino acid phenylalanine, which is converted through a series of enzymatic steps to various phenylpropanoids. taylorandfrancis.comrsc.org However, the specific enzymatic reactions and intermediates leading to the formation of the this compound structure are yet to be identified and characterized.
Future research should focus on identifying the specific enzymes, such as cytochrome P450s, methylenedioxy bridge-forming enzymes, and isomerases, involved in its formation from common phenylpropanoid precursors. Uncovering these specific steps is crucial for understanding how plants produce this compound.
Furthermore, the regulation of its biosynthesis is a significant knowledge gap. The phenylpropanoid pathway is known to be intricately regulated at the transcriptional level by various transcription factors, including MYB, bHLH, and WRKY families, in response to developmental cues and environmental stimuli. tandfonline.comnih.gov Phytohormones such as jasmonic acid, salicylic (B10762653) acid, and ethylene (B1197577) also play a crucial role in modulating the pathway's output. researchgate.net Future investigations should aim to identify the specific regulatory factors and signaling pathways that control the production of this compound. This could involve transcriptomic and metabolomic analyses of plants known to produce this or related compounds under different conditions.
Development of Novel and Sustainable Synthetic Routes for Scalable Production
Currently, the availability of this compound for extensive research is limited by the lack of scalable and sustainable synthetic methods. While it has been used as a starting material in the synthesis of other complex molecules, the focus has not been on optimizing its own production.
Future research should prioritize the development of efficient, cost-effective, and environmentally friendly synthetic strategies. This could involve exploring biocatalytic methods, leveraging enzymes to perform specific transformations with high selectivity and under mild conditions. nih.govnih.gov The enzymatic synthesis of phenylpropanoid glycoside analogues has demonstrated the potential of this approach. nih.govnih.govresearchgate.net Additionally, the development of chemoenzymatic strategies, combining the advantages of chemical and biological catalysis, could provide a powerful route for scalable production. Green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and the reduction of waste, should be central to the design of new synthetic pathways.
Identification of Unexplored Biological Targets and Mechanistic Pathways in Preclinical Models
The biological activities of this compound are largely unexplored. However, the broader class of benzodioxole derivatives has been shown to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antidiabetic activities. nih.govmdpi.comresearchgate.net For instance, certain benzodioxole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes and have shown cytotoxic effects against cancer cell lines. nih.gov Others have demonstrated potential as antagonists of P2X4 and P2X7 receptors, which are implicated in pain and inflammation. nih.gov
Given the structural similarity to other bioactive benzodioxoles, it is plausible that this compound may interact with a variety of biological targets. Future preclinical research should involve broad-based screening to identify its potential therapeutic effects. This should include, but not be limited to, its evaluation as an anticancer agent, an anti-inflammatory compound, and a modulator of metabolic pathways. Mechanistic studies in cell-based and animal models will be essential to elucidate the specific molecular targets and signaling pathways through which it exerts any identified biological effects. For example, studies on benzodioxole derivatives have implicated targets such as the thioredoxin system in their anticancer activity. nih.govmdpi.com
Refinement and Development of Advanced Analytical Standards and Methodologies for Complex Matrices
To accurately study the biosynthesis, pharmacokinetics, and biological effects of this compound, robust and sensitive analytical methods are required. While general methods for the analysis of phenylpropanoids in various matrices exist, specific and validated methods for this particular compound are lacking.
Future work should focus on developing and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) for the quantification of this compound in complex matrices such as plant extracts, cell cultures, and biological fluids. nih.govacs.orgmdpi.com The development of certified reference materials and internal standards will be crucial for ensuring the accuracy and reproducibility of these methods. Furthermore, advanced techniques like HPLC with photodiode array detection (PDA) and electrospray ionization (ESI)-MS can provide detailed structural information for the identification of metabolites and degradation products. mdpi.com Addressing the challenges of analyzing compounds in complex biological matrices, such as those encountered in the analysis of benzodiazepines, will be important for preclinical and clinical studies. xjtu.edu.cn
Strategic Design and Synthesis of Targeted Libraries to Deepen Structure-Activity Relationship Understanding
Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for the development of new and improved derivatives. Currently, such structure-activity relationship (SAR) data for this specific compound is nonexistent.
A strategic approach to future research would involve the design and synthesis of a library of analogues. By systematically modifying the core structure—for example, by altering the position and nature of substituents on the aromatic ring, modifying the allyl side chain, or changing the substitution pattern on the benzodioxole ring—researchers can probe the structural requirements for biological activity. SAR studies on other benzodioxole derivatives have provided insights into the features that influence their activity as, for example, ferroptosis inhibitors or COX inhibitors. nih.govchemrxiv.org The synthesized library of this compound analogues should then be screened against a panel of biological targets to build a comprehensive SAR profile. This knowledge will be invaluable for the rational design of more potent and selective compounds with therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
